Momelotinib hydrochloride hydrate

Catalog No.
S9103152
CAS No.
1841094-17-4
M.F
C23H26Cl2N6O3
M. Wt
505.4 g/mol
Availability
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Momelotinib hydrochloride hydrate

CAS Number

1841094-17-4

Product Name

Momelotinib hydrochloride hydrate

IUPAC Name

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;hydrate;dihydrochloride

Molecular Formula

C23H26Cl2N6O3

Molecular Weight

505.4 g/mol

InChI

InChI=1S/C23H22N6O2.2ClH.H2O/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29;;;/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28);2*1H;1H2

InChI Key

RQKCPSIFARJBOR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N.O.Cl.Cl

Momelotinib Dihydrochloride Monohydrate is the monohydrate dihydrochloride salt form of momelotinib, an orally bioavailable small molecule inhibitor of wild-type (WT) Janus kinases 1 and 2 (JAK1/2), the JAK2 mutant form JAK2V617F, and activin A receptor type 1 (ACVR1; activin receptor like kinase 2; ALK2), with antineoplastic activity. Upon oral administration, momelotinib competes with JAK1/2 for ATP binding, which results in inhibition of JAK1/2 activation, inhibition of the JAK-STAT signaling pathway, and leads to the induction of apoptosis and a reduction of tumor cell proliferation in JAK1/2-expressing tumor cells. In addition, the inhibition of ALK2 prevents liver hepcidin formation, increases iron availability and increases red blood cell (RBC) production. JAK2 is the most common mutated gene in bcr-abl-negative myeloproliferative disorders; the JAK2V617F gain-of-function mutation involves a valine-to-phenylalanine modification at position 617. The JAK-STAT signaling pathway is a major mediator of cytokine activity and is often dysregulated in a variety of tumor cell types.

Industrial-Scale Synthesis Protocols

Key Intermediate Preparation: 4-Morpholin-4-Ylaniline Derivatives

The synthesis of momelotinib hydrochloride hydrate begins with the preparation of 4-morpholin-4-yl aniline derivatives, which serve as critical intermediates. Patent CN105837515A discloses a multi-step process involving:

  • Coupling Reactions: Reacting 4-chloroaniline with morpholine under reflux conditions in ethanol/water mixtures to form 4-morpholin-4-yl aniline [2].
  • Purification: Crystallization from ethanol yields the intermediate with >98% purity, as confirmed by high-performance liquid chromatography (HPLC) [2].
  • Scale-Up Considerations: Industrial processes employ continuous flow reactors to enhance reaction efficiency and reduce batch-to-batch variability [2].

A representative reaction equation for intermediate formation is:
$$ \text{C}6\text{H}5\text{ClN} + \text{C}4\text{H}9\text{NO} \xrightarrow{\text{EtOH/H}2\text{O}} \text{C}{10}\text{H}{14}\text{N}2\text{O} + \text{HCl} $$ [2]

Pyrimidine Core Functionalization Strategies

The pyrimidine core undergoes sequential functionalization to introduce the cyanamide and quinazoline moieties:

  • Nucleophilic Substitution: Reaction of 4-chloropyrimidine with cyanamide in tetrahydrofuran (THF) at −20°C to 0°C preserves stereochemical integrity [6].
  • Cross-Coupling: Suzuki-Miyaura reactions install the quinazoline group using palladium catalysts, though recent methods (e.g., Sage Journals) demonstrate noble metal-free approaches using nickel-based systems [7].
  • Temperature Control: Maintaining reactions below 10°C prevents undesired polymerization of intermediates [2].

Final Salt Formation: Hydrochloride Hydrate Crystallization

Conversion to the hydrochloride hydrate form involves:

  • Acid Treatment: Treating the free base with concentrated hydrochloric acid (12 M) in ethanol/water (3:1 v/v) [2].
  • Crystallization: Slow cooling from 60°C to 4°C over 12 hours yields monoclinic crystals with defined stoichiometry (C$${23}$$H$${22}$$N$$6$$O$$2$$·2HCl·H$$_2$$O) [5].
  • Polymorph Control: Strict control of water activity (<0.5 a$$_w$$) ensures consistent formation of the monohydrate phase [5].

Green Chemistry Approaches

Solvent Selection for Reduced Environmental Impact

Modern synthetic routes prioritize solvent sustainability:

Solvent SystemEnvironmental Impact (E-factor)Application Stage
Ethanol/Water (4:1)2.7Intermediate crystallization [2]
Cyclopentyl methyl ether1.9Coupling reactions [7]
Solvent-free conditions0.8Final salt formation [7]

The transition from dichloromethane to cyclopentyl methyl ether reduces hazardous waste generation by 62% while maintaining reaction yields [7].

Catalytic Systems for Improved Atom Economy

Recent advances in catalytic systems address traditional limitations:

  • Biocatalysts: Immobilized lipases enable enantioselective amide bond formation with 99% ee, replacing toxic coupling reagents [7].
  • Photoredox Catalysis: Visible-light-mediated C–N coupling achieves 85% yield without precious metals, improving atom economy from 68% to 92% [7].
  • Flow Chemistry: Continuous hydrogenation using nickel catalysts on silica supports reduces catalyst loading from 5 mol% to 0.2 mol% [2].

Thermodynamic Stability Assessment

Thermal Gravimetric Analysis of Hydrate Decomposition

Momelotinib dihydrochloride monohydrate demonstrates complex thermal decomposition behavior characteristic of pharmaceutical hydrates containing organic heterocyclic structures. The compound contains one molecule of crystallization water per momelotinib dihydrochloride unit, as confirmed by its molecular formula C₂₃H₂₂N₆O₂·2HCl·H₂O with a molecular weight of 505.40 g/mol [1] [2].

Thermogravimetric analysis studies of pharmaceutical hydrates typically reveal multi-stage decomposition patterns, with initial weight loss corresponding to dehydration events followed by degradation of the organic framework [3] [4]. For momelotinib hydrochloride hydrate, the thermal stability assessment indicates decomposition onset temperatures exceeding 100°C, which is consistent with other pharmaceutical dihydrochloride monohydrate salts [5]. The molecular structure has been confirmed through multiple analytical techniques including infrared spectroscopy, ultraviolet spectroscopy, nuclear magnetic resonance spectroscopy, mass spectrometry with electrospray ionization, elemental analysis, and X-ray crystallography [2].

The thermal decomposition profile of momelotinib hydrochloride hydrate is expected to follow a pattern similar to other pharmaceutical compounds containing morpholine rings and pyrimidine structures. Initial dehydration typically occurs in the temperature range of 50-150°C, with the exact temperature dependent on heating rate, atmospheric conditions, and sample preparation methods [3] [5]. The presence of multiple functional groups, including benzamide, pyrimidine, and morpholine moieties, contributes to the complex decomposition pattern observed in thermal gravimetric analysis.

Analysis ParameterExpected Range/ObservationNotes
Initial Dehydration Temperature50-150°CVariable based on conditions
Decomposition Onset>100°CTypical for pharmaceutical hydrates
Weight Loss StagesMulti-stageComplex organic structure
Total Water Content~3.6% theoreticalOne mole water per compound

Differential Scanning Calorimetry Phase Transition Studies

Differential scanning calorimetry analysis of momelotinib hydrochloride hydrate reveals multiple endothermic transitions characteristic of hydrated pharmaceutical salts undergoing phase transformations [6] [5]. The compound exhibits thermal events associated with dehydration processes, potential polymorphic transitions, and eventual decomposition at elevated temperatures.

The crystalline nature of momelotinib dihydrochloride monohydrate has been established through X-ray crystallography, confirming its solid-state structure and molecular arrangement [2]. Differential scanning calorimetry studies of similar pharmaceutical hydrates demonstrate that dehydration events typically appear as broad endothermic peaks, reflecting the energy required for water molecule liberation from the crystal lattice [7] [5].

Phase transition studies indicate that momelotinib hydrochloride hydrate may exist in multiple crystalline forms, as evidenced by patent literature describing various solid forms including amorphous dispersions and alternative crystalline polymorphs [8]. The thermal behavior observed in differential scanning calorimetry provides critical information for pharmaceutical development, particularly regarding processing conditions and storage stability requirements.

The compound's thermal profile shows characteristics typical of pharmaceutical hydrates, where initial endothermic events correspond to dehydration, followed by potential solid-state transitions before ultimate decomposition. The presence of multiple functional groups and the dihydrochloride salt formation contribute to the complexity of the thermal transitions observed.

Thermal EventTemperature RangeInterpretation
Dehydration EndothermVariable (50-150°C)Water loss from crystal lattice
Phase TransitionsForm-dependentPotential polymorphic changes
Decomposition>200°COrganic framework degradation
Glass TransitionPost-decompositionAmorphous phase formation

Solubility and Partitioning Behavior

pH-Dependent Solubility Profiles

Momelotinib dihydrochloride monohydrate exhibits limited aqueous solubility across a broad pH range, with reported solubility of less than 1 mg/mL in water and insolubility in aqueous buffers spanning pH 2.1 to 9.0 [1]. This pH-independent insolubility profile is characteristic of compounds where the dihydrochloride salt formation does not significantly enhance aqueous dissolution compared to the free base form.

The compound demonstrates slightly soluble characteristics in pure water, classified as having solubility below 1 mg/mL according to pharmaceutical solubility classifications [1] [9]. The insolubility in buffered aqueous solutions across the physiologically relevant pH range presents challenges for oral bioavailability, necessitating specialized pharmaceutical formulation approaches to enhance dissolution and absorption.

The pH-dependent solubility behavior of momelotinib hydrochloride hydrate reflects the ionization characteristics of the compound, with strongest basic pKa of 2.62 and strongest acidic pKa of 14.02 [10] [11]. These pKa values indicate that the compound remains largely unionized across the physiological pH range, contributing to its poor aqueous solubility profile. The morpholine ring and pyrimidine nitrogen atoms provide potential sites for protonation, though the overall molecular structure maintains predominantly neutral character under physiological conditions.

pH ConditionSolubilityBuffer SystemImplications
pH 2.1InsolubleAcidic buffersLimited gastric solubility
pH 6.8-7.4<1 mg/mLPhosphate buffersPoor intestinal dissolution
pH 9.0InsolubleBasic buffersNo enhancement at alkaline pH
Pure Water<1 mg/mLUnbufferedSlightly soluble classification

Octanol-Water Distribution Coefficients

The lipophilicity profile of momelotinib hydrochloride hydrate is characterized by a predicted logarithmic partition coefficient (LogP) of 2.7, indicating moderate lipophilic character [10] [11]. This LogP value suggests favorable membrane permeability characteristics while maintaining sufficient polarity for pharmaceutical handling and processing.

The octanol-water distribution coefficient provides insight into the compound's ability to partition between aqueous and lipophilic phases, directly influencing its pharmacokinetic properties including absorption, distribution, and membrane transport. With a LogP of 2.7, momelotinib falls within the optimal range for oral drug absorption, typically considered to be between 1-3 for pharmaceutical compounds [11].

The molecular structure of momelotinib contributes to its partitioning behavior through several key features: the presence of seven hydrogen bond acceptors and two hydrogen bond donors, along with a polar surface area of 103.17 Ų [10] [11]. These parameters indicate moderate polarity balanced with lipophilic characteristics derived from the aromatic ring systems and morpholine moiety.

The distribution coefficient data support the compound's classification as a Biopharmaceutics Classification System Class II compound, characterized by high permeability but low solubility [12]. This classification is consistent with the observed high bioavailability of 97% despite limited aqueous solubility, suggesting that dissolution rate rather than permeability is the limiting factor for absorption [11].

Partitioning ParameterValueClassificationPharmaceutical Significance
LogP (Predicted)2.7Moderate lipophilicityFavorable for membrane permeability
Polar Surface Area103.17 ŲModerate polarityBalanced hydrophilic-lipophilic properties
Hydrogen Bond Acceptors7Multiple binding sitesInfluences solvation behavior
Hydrogen Bond Donors2Limited proton donorsAffects intermolecular interactions

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

504.1443441 g/mol

Monoisotopic Mass

504.1443441 g/mol

Heavy Atom Count

34

UNII

LDX8893L5D

Dates

Last modified: 06-24-2024

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